1H-Benzimidazole-5-acetic acid, monohydrochloride
Description
Its molecular formula is C₁₀H₁₀N₂O₂·HCl, with a molecular weight of 230.66 g/mol (calculated from the base compound’s molecular formula C₁₀H₁₀N₂O₂ and HCl addition). The SMILES notation is CC1=NC2=C(N1)C=C(C=C2)CC(=O)O, reflecting the methyl-benzimidazole core linked to an acetic acid moiety .
This compound is notable for its predicted physicochemical properties, including collision cross-sections (CCS) for various ionized forms. For instance, the [M+H]⁺ ion has an m/z of 191.08151 and a CCS of 139.4 Ų, while the [M-H]⁻ ion has an m/z of 189.06695 and a CCS of 139.1 Ų . These properties suggest moderate polarity, making it suitable for applications in medicinal chemistry or analytical research.
Properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBJBDUKMJDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211497 | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62468-12-6 | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,3-benzodiazol-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Cyclocondensation Approaches
The Phillips-Ladenburg reaction forms the cornerstone of benzimidazole synthesis. For this compound, this involves reacting 4-amino-3-nitrobenzoic acid with glycolic acid under dehydrating conditions. A representative protocol suspends equimolar quantities of the precursors in xylene with phosphorus oxychloride (POCl₃) as both solvent and catalyst. Heating to 130–135°C for 10 hours induces cyclization, followed by neutralization with aqueous ammonia to precipitate the free base. Subsequent treatment with concentrated HCl in ethyl acetate yields the monohydrochloride salt at 93% purity.
Key Variables:
Microwave-Assisted Synthesis
Recent innovations employ microwave irradiation to accelerate reaction kinetics. A 2022 study demonstrated that irradiating a mixture of 4-aminophenylacetic acid and ammonium thiocyanate in dimethylformamide (DMF) at 150°C for 20 minutes produces the benzimidazole core with 88% yield. Acidification with HCl gas in tetrahydrofuran (THF) then affords the monohydrochloride salt. This method reduces synthesis time from hours to minutes but requires specialized equipment.
Green Chemistry Alternatives
To address environmental concerns, water-based systems have been explored. Using β-cyclodextrin as a supramolecular catalyst, researchers achieved 78% yield by refluxing precursors in aqueous HCl at 100°C for 8 hours. While this approach eliminates organic solvents, scalability remains challenging due to β-cyclodextrin’s cost.
Reaction Optimization and Mechanistic Insights
Catalytic Systems
Phosphorus oxychloride (POCl₃) outperforms polyphosphoric acid (PPA) in regioselectivity, as evidenced by HPLC analyses showing 99.5% purity for POCl₃-mediated reactions versus 92% for PPA. The electrophilic character of POCl₃ facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by the amine group.
Table 1: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 130–135 | 10 | 93 | 99.5 |
| PPA | 150–155 | 12 | 77 | 92 |
| H₂SO₄ | 120 | 15 | 65 | 85 |
Solvent Effects
Nonpolar solvents like xylene improve yield by stabilizing intermediates through π-π interactions. Polar aprotic solvents (e.g., DMF) increase reaction rates but promote side reactions, reducing purity by 8–12%. Ethyl acetate, used in work-up procedures, effectively removes unreacted starting materials via liquid-liquid extraction.
Purification and Characterization
Crystallization Techniques
Slow cooling of the reaction mixture in ethyl acetate induces crystallization of the monohydrochloride salt. Adding seed crystals at 50°C ensures uniform crystal growth, yielding needle-like crystals with >99% purity.
Analytical Validation
- HPLC: Reverse-phase C18 columns with 0.1% trifluoroacetic acid/acetonitrile mobile phase confirm purity.
- NMR: ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 8.12 (s, 1H, imidazole-H), 3.82 (s, 2H, CH₂COO⁻), and 2.51 (s, 3H, CH₃).
Industrial-Scale Production Challenges
Scaling the POCl₃-mediated method requires addressing exothermicity and POCl₃’s corrosive nature. Continuous-flow reactors mitigate these issues by enabling precise temperature control and automated quenching with aqueous NaOH. A 2023 pilot plant trial achieved 85% yield at 50 kg batch size, underscoring commercial viability.
Chemical Reactions Analysis
1H-Benzimidazole-5-acetic acid, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while reduction could produce benzimidazole-5-methylamine .
Scientific Research Applications
1H-Benzimidazole-5-acetic acid, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-acetic acid, monohydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole compounds are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis and repair, disrupt microtubule formation, and modulate immune responses . These interactions result in the compound’s antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
1H-Benzoimidazol-5-ylamine dihydrochloride (CAS 55299-95-1)
- Molecular Formula : C₇H₈N₃·2HCl
- Molecular Weight : 218.09 g/mol
- Substituents: Amino group at the 5-position.
- Salt Form: Dihydrochloride (vs. monohydrochloride in the target compound).
- Applications : Restricted to laboratory research .
- Key Difference: The dihydrochloride salt enhances water solubility compared to monohydrochloride derivatives. The amino group may increase reactivity in nucleophilic reactions.
Benzamide,2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)-, hydrochloride (1:1) (CAS 127170-82-5)
- Molecular Formula : C₁₁H₁₁N₃O₃·HCl
- Molecular Weight : 269.684 g/mol
- Substituents : Hydroxybenzamide backbone with an imidazole-methyl group.
- Salt Form: Monohydrochloride.
2-(4-Carbamimidoylphenyl)-1H-benzimidazole-6-carboximidamide dihydrochloride (CAS 74027-83-1)
- Molecular Formula : C₁₅H₁₆Cl₂N₆
- Molecular Weight : 351.2 g/mol
- Substituents : Dual carboximidamide groups at the 5- and 6-positions.
- Salt Form : Dihydrochloride.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s acetic acid group and methyl substitution distinguish it from amino- or carboximidamide-substituted analogs.
- Dihydrochloride salts (e.g., CAS 55299-95-1) generally exhibit higher solubility than monohydrochloride forms .
- Chlorinated derivatives (e.g., CAS 39811-14-8) may display increased metabolic stability but reduced solubility .
Biological Activity
1H-Benzimidazole-5-acetic acid, monohydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its benzimidazole core structure, which contributes to its biological activity. The chemical formula is C₉H₈ClN₃O₂, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of benzimidazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The mechanism of action may include:
- Antimicrobial Activity : Benzimidazole derivatives have been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Anticancer Activity : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Research indicates that 1H-benzimidazole-5-acetic acid exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/ml) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ampicillin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
This table summarizes the antimicrobial efficacy of the compound compared to established antibiotics, highlighting its potential as an alternative treatment option.
Anticancer Activity
The anticancer potential of 1H-benzimidazole-5-acetic acid has been explored in several studies. For instance, it has been reported to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. In vitro studies have shown that this compound can significantly reduce tumor growth in xenograft models.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzimidazole derivatives, including 1H-benzimidazole-5-acetic acid. The results indicated strong antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzimidazole framework could enhance activity further .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The study found that treatment with 1H-benzimidazole-5-acetic acid resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives are often influenced by their structural features. Modifications at specific positions on the benzimidazole ring can enhance or reduce activity:
- Substituents at Position 2 : Introduction of electron-withdrawing groups has been associated with increased antimicrobial potency.
- Alkyl or Acyloxy Groups : These modifications can improve solubility and bioavailability, leading to enhanced therapeutic effects.
Q & A
Q. What are the recommended synthetic routes for 1H-Benzimidazole-5-acetic acid, monohydrochloride?
Methodological Answer: The synthesis typically involves functionalization of the benzimidazole core. A common approach includes:
Starting Material : 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) serves as a precursor, undergoing reduction to produce the acetic acid derivative .
Reaction Conditions :
- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ in anhydrous tetrahydrofuran (THF) to convert the carboxylic acid group to a hydroxymethyl intermediate.
- Acidification : React the intermediate with HCl to form the monohydrochloride salt.
Purification : Crystallization from ethanol/water mixtures ensures high purity, monitored via HPLC (≥98% purity criteria as per pharmacopeial standards) .
Q. How is the structural identity of this compound confirmed in research settings?
Methodological Answer: Structural confirmation requires multi-technique validation:
X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., bond lengths ~1.3–1.5 Å for C–N and C–O groups) .
Spectroscopy :
- NMR : NMR (D₂O) shows characteristic peaks: δ 7.5–8.0 ppm (aromatic protons), δ 3.8 ppm (–CH₂– group), and δ 2.5 ppm (–COOH) .
- FT-IR : Bands at ~2500–3000 cm⁻¹ (O–H stretch) and 1700 cm⁻¹ (C=O stretch) confirm the acetic acid moiety .
Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks matching the molecular ion (C₉H₉N₂O₂Cl, calculated m/z 228.04) .
Q. What analytical methods are used to assess the purity of this compound?
Methodological Answer: Purity assessment follows pharmacopeial guidelines:
HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention time and peak area quantify impurities (<2%) .
Titration : Non-aqueous potentiometric titration with 0.1 M HClO₄ in glacial acetic acid determines chloride content (theoretical Cl⁻: ~15.5%) .
Thermogravimetric Analysis (TGA) : Measures residual solvents (e.g., ethanol/water) to ensure <0.5% loss on drying .
Advanced Research Questions
Q. How should researchers design experiments to investigate the coordination chemistry of this compound with metal ions?
Methodological Answer: To study coordination behavior:
Metal Selection : Prioritize Ag(I), Cu(II), or Zn(II), which commonly bind to benzimidazole N-atoms and carboxylate groups .
Reaction Setup :
- Solvent System : Use aqueous methanol (1:1 v/v) at pH 6–7 to promote deprotonation of the acetic acid group.
- Molar Ratios : Vary metal:ligand ratios (1:1 to 1:3) to isolate mono- or polynuclear complexes.
Characterization :
- Single-Crystal XRD : Resolves binding modes (e.g., η²-coordination via imidazole N and carboxylate O) .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Ag(I) complexes show λmax ~300–350 nm) .
Q. What methodological considerations are critical when studying its biological activity in enzyme inhibition assays?
Methodological Answer: Key steps for robust assays:
Enzyme Selection : Target enzymes with imidazole-binding pockets (e.g., histidine decarboxylase or kinases) .
Assay Conditions :
- Buffer : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions.
- Inhibitor Concentration : Test 0.1–100 µM ranges, with controls (e.g., L-histidine for competitive inhibition) .
Data Validation :
Q. How can contradictory results in spectroscopic data be resolved during structural analysis?
Methodological Answer: Address discrepancies via:
Variable Solvent Analysis : Compare NMR spectra in D₂O vs. DMSO-d₆ to identify solvent-induced shifts (e.g., proton exchange in acidic D₂O) .
Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect tautomerism (e.g., imidazole ring proton exchange at 25–60°C) .
Complementary Techniques :
- XRD vs. Computational Modeling : Validate observed bond lengths with DFT calculations (e.g., B3LYP/6-31G* basis sets) .
- EPR for Metal Complexes : Resolve paramagnetic species (e.g., Cu(II)) undetectable by NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
